2-苯并咪唑基硫代乙酸乙酯

描述

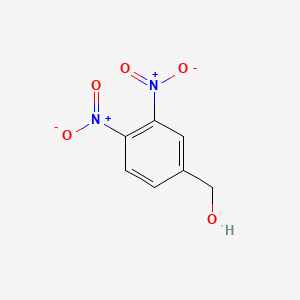

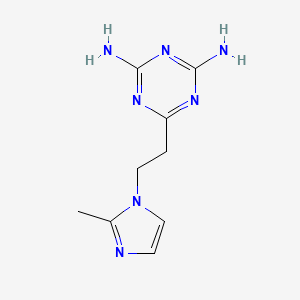

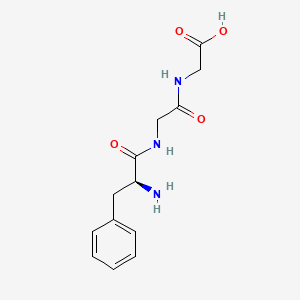

Acetic acid, 2-benzimidazolylthio-, ethyl ester is a useful research compound. Its molecular formula is C11H12N2O2S and its molecular weight is 236.29 g/mol. The purity is usually 95%.

The exact mass of the compound Acetic acid, 2-benzimidazolylthio-, ethyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14189. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Acetic acid, 2-benzimidazolylthio-, ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid, 2-benzimidazolylthio-, ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Knoevenagel反应

研究了2-苯并咪唑乙酸酯与芳香醛的Knoevenagel反应 . 发现只有在催化量的吗啉存在下,Knoevenagel反应才能进行,生成预期的3-芳基-2-苯并咪唑基丙烯酸酯 .

抗肿瘤活性

一些2-苯并咪唑基丙烯腈衍生物在体外具有细胞毒活性,其活性分别是顺铂和依托泊苷的10倍和3倍 . 2-苯并咪唑基丙烯酸酯也可能具有抗肿瘤活性 .

HIV-1整合酶结合抑制剂

Botta小组确定了2-苯并咪唑基丙烯腈衍生物作为HIV-1整合酶结合抑制剂 .

稠合杂环体系的制备

3-芳基-2-苯并咪唑基丙烯酸酯的合成

作用机制

Target of Action

Benzimidazole derivatives, which are structurally similar, have been found to interact with theH+/K+ ATPase enzyme . This enzyme plays a crucial role in gastric acid secretion, making it a potential target for anti-ulcer drugs .

Mode of Action

Benzimidazole derivatives are known to inhibit the h+/k+ atpase enzyme . This inhibition reduces gastric acid secretion, which can help in the treatment of conditions like peptic ulcers .

Biochemical Pathways

The inhibition of the h+/k+ atpase enzyme by benzimidazole derivatives can disrupt the normal functioning of the gastric proton pump . This disruption can lead to a decrease in gastric acid secretion, potentially affecting the overall digestive process .

Result of Action

Benzimidazole derivatives have been found to exhibit anti-ulcer activity . They can potentially reduce gastric acid secretion, thereby providing relief from conditions like peptic ulcers .

生化分析

Biochemical Properties

Acetic acid, 2-benzimidazolylthio-, ethyl ester plays a significant role in biochemical reactions. It interacts with enzymes such as H+/K+ ATPase, which is crucial for gastric acid secretion. The compound’s interaction with this enzyme suggests its potential as an anti-ulcer agent

Cellular Effects

Acetic acid, 2-benzimidazolylthio-, ethyl ester influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with H+/K+ ATPase can lead to reduced gastric acid secretion, which is beneficial in treating ulcers . The compound may also impact other cellular functions, such as ion transport and cellular homeostasis.

Molecular Mechanism

The molecular mechanism of acetic acid, 2-benzimidazolylthio-, ethyl ester involves its binding interactions with biomolecules. It inhibits the activity of H+/K+ ATPase by binding to its active site, thereby reducing gastric acid secretion This inhibition is crucial for its potential therapeutic effects

Dosage Effects in Animal Models

The effects of acetic acid, 2-benzimidazolylthio-, ethyl ester vary with different dosages in animal models. At lower doses, it has been shown to reduce gastric acid secretion effectively, while higher doses may lead to toxic or adverse effects Threshold effects have been observed, indicating that there is an optimal dosage range for its therapeutic use

Metabolic Pathways

Acetic acid, 2-benzimidazolylthio-, ethyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety . Understanding its metabolic pathways is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of acetic acid, 2-benzimidazolylthio-, ethyl ester within cells and tissues are essential for its activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can impact its therapeutic effects and potential side effects.

Subcellular Localization

Acetic acid, 2-benzimidazolylthio-, ethyl ester exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . Understanding its subcellular localization is important for elucidating its mechanism of action and optimizing its therapeutic use.

属性

IUPAC Name |

ethyl 2-(1H-benzimidazol-2-ylsulfanyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-2-15-10(14)7-16-11-12-8-5-3-4-6-9(8)13-11/h3-6H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMSMSYMMHOSOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202648 | |

| Record name | Acetic acid, 2-benzimidazolylthio-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5429-62-9 | |

| Record name | Ethyl 2-(1H-benzimidazol-2-ylthio)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5429-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-benzimidazolylthio-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005429629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-benzimidazolylthio-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(1H-benzimidazol-2-ylthio)acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6FUL7Q999 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Bis(2-chloroethyl)amino]benzonitrile](/img/structure/B1345947.png)